molecular formula C12H8ClNO3 B6386509 2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95% CAS No. 1258629-67-2

2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95%

Cat. No. B6386509
CAS RN: 1258629-67-2
M. Wt: 249.65 g/mol
InChI Key: DWWVAINTTKHKKR-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95% (2C5HPN) is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals, and is an important intermediate in the synthesis of many pharmaceuticals. 2C5HPN has been studied for its potential use in drug development, as well as its biochemical and physiological effects.

Scientific Research Applications

2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95% has been studied for its potential use in drug development. It has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of certain diseases. In addition, 2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95% has been studied for its ability to inhibit certain enzymes involved in the metabolism of drugs, which could potentially be used to increase the effectiveness of certain drugs.

Mechanism of Action

2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95% has been shown to interact with several enzymes involved in the metabolism of drugs. Specifically, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing many drugs. By inhibiting these enzymes, 2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95% can increase the effectiveness of certain drugs.
Biochemical and Physiological Effects
2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95% has been studied for its biochemical and physiological effects. In laboratory studies, it has been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have an inhibitory effect on several enzymes involved in drug metabolism.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. In addition, it can be easily stored and transported. The main limitation of 2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95% is that it is not approved for human use, so it cannot be used in clinical trials.

Future Directions

The potential applications of 2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95% are still being explored, and there are several potential future directions for research. These include further exploration of the anti-inflammatory and antioxidant properties of 2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95%, as well as the development of new drugs based on 2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95%. In addition, further research is needed to explore the potential of 2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95% as an inhibitor of cytochrome P450 enzymes, which could lead to the development of more effective drugs. Finally, further research is needed to evaluate the safety and efficacy of 2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95% for human use.

Synthesis Methods

2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95% is synthesized from nicotinic acid by a process known as chlorination. In this process, nicotinic acid is treated with chlorine gas in an aqueous solution. This reaction produces 2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95%, as well as several other byproducts. The yield of 2-Chloro-5-(3-hydroxyphenyl)nicotinic acid, 95% can be optimized by varying the temperature and pressure of the reaction.

properties

IUPAC Name

2-chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-11-10(12(16)17)5-8(6-14-11)7-2-1-3-9(15)4-7/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWVAINTTKHKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686963
Record name 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid

CAS RN

1258629-67-2
Record name 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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